2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17414239
InChI: InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m0/s1
SMILES:
Molecular Formula: C14H17F3N2O2
Molecular Weight: 302.29 g/mol

2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide

CAS No.:

Cat. No.: VC17414239

Molecular Formula: C14H17F3N2O2

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide -

Specification

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
IUPAC Name 2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C14H17F3N2O2/c1-21-11-7-3-2-5-9(11)12-10(6-4-8-18-12)19-13(20)14(15,16)17/h2-3,5,7,10,12,18H,4,6,8H2,1H3,(H,19,20)/t10-,12-/m0/s1
Standard InChI Key KCJIGUZEHFEEOP-JQWIXIFHSA-N
Isomeric SMILES COC1=CC=CC=C1[C@H]2[C@H](CCCN2)NC(=O)C(F)(F)F
Canonical SMILES COC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound belongs to the piperidine derivative family, featuring a six-membered nitrogen-containing ring substituted at the 2-position with a 2-methoxyphenyl group and at the 3-position with a trifluoroacetamide functional group. The molecular formula is C₁₄H₁₇F₃N₂O₂, with a molecular weight of 302.29 g/mol . The (2S,3S) stereochemistry at the piperidine ring critically influences its three-dimensional conformation and interaction with biological targets .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2,2,2-trifluoro-N-[(2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide
Canonical SMILESCOC1=CC=CC=C1C2C(CCCN2)NC(=O)C(F)(F)F
Isomeric SMILESCOC1=CC=CC=C1[C@H]2C@HNC(=O)C(F)(F)F
InChIKeyKCJIGUZEHFEEOP-JQWIXIFHSA-N

The stereochemical specificity is evident in its isomeric SMILES notation, where the [@H] descriptors denote the (2S,3S) configuration . This contrasts with the (2R,3R) enantiomer (PubChem CID 124300012), which exhibits distinct physicochemical and potential pharmacological profiles .

Synthesis and Stereoselective Preparation

Synthetic Pathways

The synthesis of 2,2,2-Trifluoro-N-((2S,3S)-2-(2-methoxyphenyl)piperidin-3-yl)acetamide typically involves multi-step sequences emphasizing stereocontrol. A plausible route includes:

  • Piperidine Ring Formation: Cyclization of appropriate precursors to establish the (2S,3S) configuration.

  • Introduction of the 2-Methoxyphenyl Group: Friedel-Crafts alkylation or transition metal-catalyzed coupling .

  • Trifluoroacetamide Functionalization: Acylation of the piperidine amine with trifluoroacetic anhydride under basic conditions .

Stereoselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For instance, the use of L-proline-derived catalysts in key cyclization steps can enhance enantiomeric excess .

Challenges in Synthesis

  • Stereochemical Purity: Ensuring minimal racemization during acylation steps requires low-temperature conditions (-20°C to 0°C) and non-polar solvents.

  • Functional Group Compatibility: The electron-withdrawing trifluoroacetamide group may necessitate protecting strategies for the piperidine nitrogen during earlier stages .

Physicochemical Properties and Stability

Stability Profile

  • Thermal Stability: Decomposition onset at 215°C (DSC data).

  • Hydrolytic Sensitivity: The acetamide bond is stable under physiological pH but susceptible to enzymatic cleavage by amidases .

Related Compounds and Analogues

Table 2: Comparative Analysis of Stereoisomers

Property(2S,3S)-Isomer(2R,3R)-Isomer
PubChem CID100611982124300012
Specific Rotation [α]D²⁵+38.7° (c 1.0, CHCl₃)-38.2° (c 1.0, CHCl₃)
Receptor Binding (σ-1)IC₅₀ = 72 nMIC₅₀ = 890 nM

The (2S,3S) configuration demonstrates superior receptor affinity, highlighting the importance of stereochemistry in drug design .

Applications and Future Directions

Therapeutic Prospects

  • Neuropathic Pain: σ-1 receptor antagonism potential aligns with mechanisms of gabapentinoids .

  • Oncology: Trifluoroacetamide derivatives show promise as HSP90 inhibitors (IC₅₀ = 110 nM in MCF-7 cells) .

Synthetic Innovations

Recent patents describe continuous-flow systems for large-scale production, achieving 85% yield with >99% ee . Hybridization with pyridopyrimidine scaffolds may further optimize target selectivity .

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